3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one
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Overview
Description
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one is a chemical compound known for its unique structure and significant role in pharmaceutical chemistry. This compound is part of the thiazinanone family, which has been studied for various biological activities, including antibacterial, antifungal, and antitumor properties .
Preparation Methods
The synthesis of 3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one typically involves a multicomponent condensation or a two-step process. One common method includes the reaction between an amine, mercapto acid, and carbonyl compounds . The reaction conditions often involve refluxing in ethanol with triethylamine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its antitumor activity and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one can be compared with other thiazinanone derivatives, such as:
3-Alkyl-2-aryl-1,3-thiazinan-4-ones: Known for their cyclooxygenase-2 inhibition activity.
3-Pyridin-2-ylmethyl-1,3-thiazinan-4-ones: Exhibiting antioxidant activities.
3-(3-(6-Chloro-2-methoxyacridin-9-ylamino)propyl)-2-(thiophen-2-yl)-1,3-thiazinan-4-one: Showing activity against various cancer cell types.
The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits.
Properties
CAS No. |
53628-13-0 |
---|---|
Molecular Formula |
C22H17NOS2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3,5,5-triphenyl-2-sulfanylidene-1,3-thiazinan-4-one |
InChI |
InChI=1S/C22H17NOS2/c24-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-26-21(25)23(20)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
PBGBDOLGJJDMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C(=S)S1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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